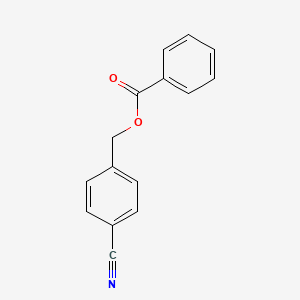
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide, also known as BFF, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a useful tool for researchers in various fields.
Mécanisme D'action
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide acts as a positive allosteric modulator of GABA-A receptors, enhancing the activity of these receptors and increasing the inhibitory effects of GABA neurotransmitters. This mechanism of action has been studied extensively and has been found to be highly specific and selective for GABA-A receptors.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including sedative and anxiolytic effects, as well as anticonvulsant and muscle relaxant effects. It has also been found to have potential applications in the treatment of anxiety disorders and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments is its specificity and selectivity for GABA-A receptors, which allows for precise and targeted studies of these receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental systems.
Orientations Futures
There are many potential future directions for research on N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide, including studies of its effects on other neurotransmitter systems and its potential applications in the treatment of neurological and psychiatric disorders. Additionally, further optimization of the synthesis method for this compound could lead to increased yields and higher purity, making it an even more valuable tool for scientific research.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 3-chlorobenzoyl chloride to form an intermediate product, which is then reacted with furfurylamine to produce the final compound. This synthesis method has been optimized to yield high purity this compound for use in research applications.
Applications De Recherche Scientifique
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)-2-furamide has been used in a variety of research applications, including as a tool for studying the mechanisms of action of various drugs and compounds. It has been found to be particularly useful in studies of GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO2/c18-11-4-5-14(13(20)9-11)21-17(22)16-7-6-15(23-16)10-2-1-3-12(19)8-10/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPVPRUCXIDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)
![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)

![2-methoxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4932717.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxopropyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B4932718.png)
![ethyl (5-{4-[(4-bromobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4932726.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4932743.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![4-{[4-(2,4-dimethoxyphenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B4932753.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)

![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
